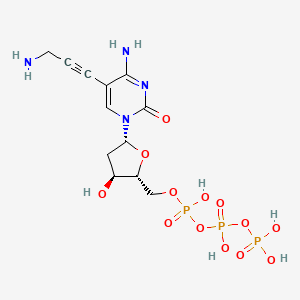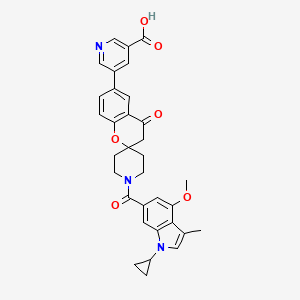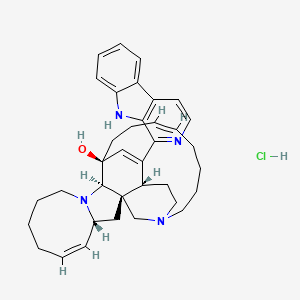
ap-dCTP
Übersicht
Beschreibung
5-Propargylamino-2’-deoxycytidine-5’-triphosphate is a modified nucleotide that has gained significant attention in biochemical research. This compound is particularly notable for its ability to be incorporated into DNA, replacing its natural counterpart, 2’-deoxycytidine-5’-triphosphate. The presence of a propargylamino group at the 5-position of the cytidine base allows for further chemical modifications, making it a versatile tool in molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate typically involves the modification of 2’-deoxycytidine-5’-triphosphate. The process begins with the protection of the hydroxyl groups of 2’-deoxycytidine, followed by the introduction of the propargylamino group at the 5-position of the cytidine base. This is achieved through a series of chemical reactions, including nucleophilic substitution and deprotection steps. The final product is purified using high-performance liquid chromatography to ensure high purity .
Industrial Production Methods
In an industrial setting, the production of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems. The compound is typically produced as a sodium salt and stored in solution at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Propargylamino-2’-Desoxycytidin-5’-triphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen:
Häufige Reagenzien und Bedingungen
Kupferkatalysatoren: Werden in Click-Chemie-Reaktionen verwendet, um den Cycloadditionsprozess zu erleichtern.
Nukleophile: Werden in Substitutionsreaktionen eingesetzt, um neue funktionelle Gruppen einzuführen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene markierte Nukleotide, die zur DNA-Markierung und anderen biochemischen Anwendungen verwendet werden können .
Wissenschaftliche Forschungsanwendungen
5-Propargylamino-2’-Desoxycytidin-5’-triphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
DNA-Markierung: Es wird zur enzymatischen Markierung von DNA verwendet, wodurch die Einarbeitung von Fluoreszenzfarbstoffen und anderen Markierungen ermöglicht wird.
Fluoreszenz-Hybridisierung: Die markierte DNA kann in der Fluoreszenz-in-situ-Hybridisierung (FISH) und bei der Genexpressionsanalyse auf Mikroarray-Basis verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-Propargylamino-2’-Desoxycytidin-5’-triphosphat beinhaltet seinen Einbau in DNA durch DNA-PolymerasenDies macht es zu einem wertvollen Werkzeug zur Untersuchung von DNA-Protein-Interaktionen, Genexpression und anderen molekularbiologischen Prozessen .
Wirkmechanismus
The mechanism of action of 5-Propargylamino-2’-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerasesThis makes it a valuable tool for studying DNA-protein interactions, gene expression, and other molecular biology processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Propargylamino-2’,3’-Didesoxycytidin-5’-triphosphat: Ähnlich in der Struktur, jedoch ohne die 3’-Hydroxylgruppe, wodurch es ein Kettenabbruch in der DNA-Synthese darstellt.
Fluorescein-12-2’-Desoxycytidin-5’-triphosphat: Enthält einen Fluorescein-Farbstoff, der zur direkten Fluoreszenzmarkierung verwendet wird.
Einzigartigkeit
5-Propargylamino-2’-Desoxycytidin-5’-triphosphat ist einzigartig aufgrund seiner Propargylaminogruppe, die vielseitige chemische Modifikationen ermöglicht. Dies macht es besonders nützlich für Click-Chemie-Anwendungen und die Herstellung von markierten Nukleotiden für verschiedene biochemische Assays .
Eigenschaften
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQIVFSMGDIPF-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144677 | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115899-39-3 | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)



![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)






